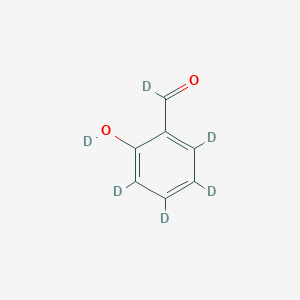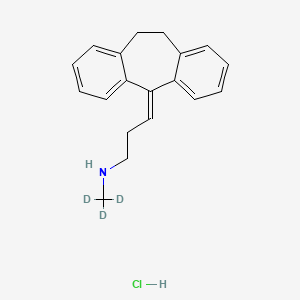
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde, also known as salicylic acid-d6, is a deuterium-labeled derivative of salicylic acid. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights in various fields of study, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde typically involves the deuteration of salicylic acid. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction is usually carried out under reflux conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced reflux systems to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to ensure it meets the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dihydroxybenzoic acid.
Reduction: Reduction reactions can convert it into 2-hydroxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: 2,5-Dihydroxybenzoic acid.
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: Nitro-2-hydroxybenzoic acid, halogenated derivatives.
Applications De Recherche Scientifique
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde is similar to that of salicylic acid. It inhibits the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition occurs independently of the transcription factor NF-κB activation. The deuterium atoms in this compound do not significantly alter its biological activity but provide a useful tool for studying the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: The non-deuterated form, widely used in pharmaceuticals and cosmetics.
p-Hydroxybenzoic Acid: Known for its antimicrobial properties and used as a preservative.
Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory properties.
Gentisic Acid: Used in the treatment of various inflammatory conditions.
The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for research applications that require tracing and detailed analysis of molecular interactions and pathways.
Propriétés
IUPAC Name |
deuterio-(2,3,4,5-tetradeuterio-6-deuteriooxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H/i1D,2D,3D,4D,5D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-QNKSCLMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[2H])O[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951261 |
Source


|
| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-87-5 |
Source


|
| Record name | 2-(~2~H)Hydroxy(formyl-~2~H_5_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Norgestimate-[d6]](/img/structure/B602511.png)







